(2-Methyl-1,3-dioxan-2-yl)methanol
Description
(2-Methyl-1,3-dioxan-2-yl)methanol is a six-membered 1,3-dioxane heterocyclic compound featuring a hydroxymethyl group (-CH₂OH) and a methyl substituent at the 2-position of the ring. This structure confers unique physicochemical properties, including hydrogen-bonding capability due to the hydroxyl group and enhanced steric effects from the methyl substituent. The compound is typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes, as demonstrated in studies involving phthalimide derivatives and aliphatic aldehydes . Its crystalline structure, often resolved using X-ray diffraction and SHELX software , reveals chair conformations and intermolecular hydrogen-bonding networks, which influence its stability and reactivity.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2-methyl-1,3-dioxan-2-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-6(5-7)8-3-2-4-9-6/h7H,2-5H2,1H3 |
InChI Key |
VSLOVZCJTHSPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Effects : Longer alkyl chains (e.g., hexyl, heptyl) increase hydrophobicity and reduce melting points, as seen in derivatives like 3c (oil vs. 3b’s solid state) .
- Hydrogen Bonding : All hydroxymethyl-substituted dioxanes exhibit O–H···O hydrogen bonds, forming supramolecular architectures (e.g., herringbone ribbons in hexyl/heptyl derivatives) .
- Steric and Electronic Effects: Methyl and phenyl substituents influence ring conformation and reactivity.
Dioxolane Derivatives
Five-membered 1,3-dioxolane analogues display distinct properties due to ring strain and smaller size:
Key Observations :
- Ring Strain : Dioxolanes exhibit greater ring strain than dioxanes, affecting thermal stability and reactivity.
- Functional Groups : Esters (e.g., Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate) are hydrolytically labile compared to hydroxymethyl groups, broadening application scope (e.g., flavoring agents) .
Heterocyclic Methanol Derivatives
Compounds with non-oxygen heteroatoms highlight divergent chemical behaviors:
Key Observations :
- Bioactivity: Thiazole and biphenyl methanol derivatives (e.g., MBPM) show biological activity, unlike dioxane/dioxolane analogues, which are primarily structural or synthetic intermediates .
- Electronic Effects : Sulfur and nitrogen atoms in thiazoles alter electron distribution, enhancing binding to biological targets .
Physicochemical Properties
A comparative analysis of key properties:
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